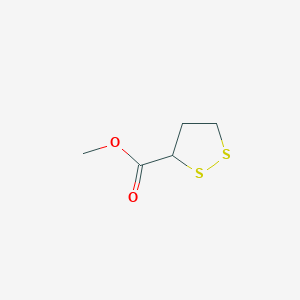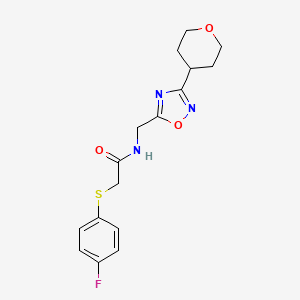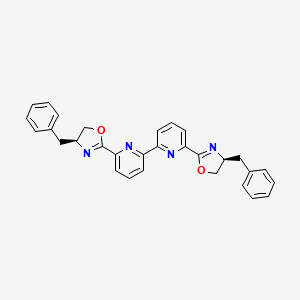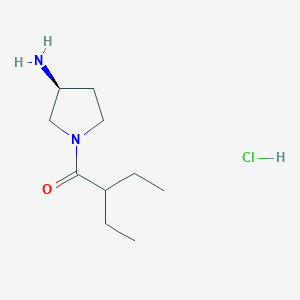![molecular formula C20H16Cl2OS B2470390 2-[(3,4-Dichlorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol CAS No. 303152-47-8](/img/structure/B2470390.png)
2-[(3,4-Dichlorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(3,4-Dichlorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol, also known as 2-DCPE, is a synthetic organic compound with a wide range of applications in scientific research. It is used in the synthesis of other compounds, as well as for its biochemical and physiological effects.
Scientific Research Applications
Electrochemistry and Interactions with Metal Cations
- The compound's interaction with metal cations, like K+, Na+, Li+, Sr2+, and Mg2+, has been studied using electrochemical methods. This research explored the stabilization of dianions of related compounds by these cations, providing insights into the electrochemical properties of such substances (Caram, Mirífico, & Vasini, 1994).
Biotransformation for Chiral Intermediate Synthesis
- The compound has been utilized in biotransformation processes. A study demonstrated its use in the highly stereoselective synthesis of a chiral intermediate for the antifungal agent Miconazole. This was achieved using a specific bacterial strain, showcasing the compound's potential in biocatalytic applications (Miao, Liu, He, & Wang, 2019).
Reactions with Supercritical Alcohols
- The compound's reactivity in the presence of supercritical alcohols has been investigated. This study offers insights into how such environments affect the chemical reactions of compounds with similar structures, which is significant for understanding their behavior under extreme conditions (Nakagawa et al., 2003).
Synthesis of Novel Conformationally Constrained Compounds
- Research has been conducted on the synthesis of novel compounds using derivatives of similar chemical structures. These studies contribute to the development of new chemical entities with potential applications in various scientific fields (Clerici, Gelmi, & Pocar, 1999).
properties
IUPAC Name |
2-(3,4-dichlorophenyl)sulfanyl-1,1-diphenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2OS/c21-18-12-11-17(13-19(18)22)24-14-20(23,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,23H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODIASDXCNQUFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CSC2=CC(=C(C=C2)Cl)Cl)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-acetamidophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2470314.png)

![1-[2-(Diethylamino)ethyl]piperidine-4-carbaldehyde](/img/structure/B2470317.png)
![N-(4-acetylphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2470318.png)
![2-[3-(4-ethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2470321.png)

![(2E)-2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2470325.png)
![(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 2-chlorophenyl sulfide](/img/structure/B2470326.png)


![3-Amino-1-thiaspiro[3.5]nonan-2-one hydrochloride](/img/structure/B2470329.png)